molecular formula C71H116N20O25 B12401106 FGL peptide

FGL peptide

Cat. No.: B12401106
M. Wt: 1649.8 g/mol
InChI Key: HKTHLRGRESMZQO-RBXNGMIHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FGL peptide is a synthetic 15-amino acid sequence (EVYVVAENQQGKSKA) derived from the second fibronectin type III module of the Neural Cell Adhesion Molecule (NCAM) . It acts as a potent mimetic of the native protein, specifically designed to bind to and activate the Fibroblast Growth Factor Receptor 1 (FGFR1) . This interaction initiates key intracellular signaling cascades, making FGL a valuable research tool for investigating neuroplasticity, neuronal survival, and cognitive processes . In vitro and in vivo studies have highlighted its core research applications. FGL has been shown to facilitate synaptogenesis and enhance presynaptic function , which is associated with long-lasting improvement of memory in rodent models . It demonstrates neuroprotective properties in models of oxidative stress and amyloid-beta-induced pathology, relevant to Alzheimer's disease research, by inhibiting neuronal degeneration and cell death . Furthermore, FGL promotes neurite outgrowth and neuronal survival in primary rat neurons and modulates inflammatory responses by influencing microglial activation, indicating utility in research on brain injury and neuroinflammation . This product is supplied with a high purity level (>98% by HPLC) and is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult relevant literature to determine optimal dosing and administration routes (e.g., subcutaneous, intranasal) for their specific experimental models .

Properties

Molecular Formula

C71H116N20O25

Molecular Weight

1649.8 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C71H116N20O25/c1-33(2)55(91-70(114)57(35(5)6)90-66(110)46(29-38-15-17-39(93)18-16-38)87-69(113)56(34(3)4)89-59(103)40(74)19-25-53(98)99)68(112)79-36(7)58(102)82-45(22-26-54(100)101)64(108)86-47(30-51(77)96)65(109)85-44(21-24-50(76)95)63(107)84-43(20-23-49(75)94)60(104)78-31-52(97)81-41(13-9-11-27-72)62(106)88-48(32-92)67(111)83-42(14-10-12-28-73)61(105)80-37(8)71(115)116/h15-18,33-37,40-48,55-57,92-93H,9-14,19-32,72-74H2,1-8H3,(H2,75,94)(H2,76,95)(H2,77,96)(H,78,104)(H,79,112)(H,80,105)(H,81,97)(H,82,102)(H,83,111)(H,84,107)(H,85,109)(H,86,108)(H,87,113)(H,88,106)(H,89,103)(H,90,110)(H,91,114)(H,98,99)(H,100,101)(H,115,116)/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-,56-,57-/m0/s1

InChI Key

HKTHLRGRESMZQO-RBXNGMIHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Principles of SPPS in FGL Synthesis

The predominant method for synthesizing FGL peptide is Solid Phase Peptide Synthesis (SPPS), which enables the sequential assembly of amino acids while the growing peptide chain remains anchored to an insoluble polymer support. This technique offers significant advantages over solution-phase synthesis, including simplified purification, higher yields, and reduced aggregation of growing peptide chains.

For this compound preparation, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is predominantly employed rather than the Boc (t-butyloxycarbonyl) approach due to its milder reaction conditions and superior raw peptide quality. The general scheme of Fmoc-SPPS involves the orthogonal protection strategy where Fmoc serves as the temporary protecting group for the α-amino function, while side-chain functional groups are protected with acid-labile groups like Boc, tBu, OtBu, Trt, and Pbf.

FGL Synthesis Cycle Using Fmoc-SPPS

The synthesis of this compound via Fmoc-SPPS involves a repetitive cycle of reactions:

a) Resin Preparation: A Rink amide linker is commonly used to anchor the first amino acid (C-terminal alanine in FGL's case) to the solid support.

b) Deprotection: The Fmoc group is removed using piperidine (typically 20-30% in DMF), exposing the free α-amino group for subsequent coupling.

c) Washing: Thorough washing with appropriate solvents (typically DMF and DCM) removes excess reagents and byproducts.

d) Coupling: The activated carboxyl group of the next Fmoc-protected amino acid reacts with the free amino group on the resin-bound peptide. Aminium-derived coupling reagents such as HBTU/HOBt or PyBOP are commonly used as activating agents to enhance coupling efficiency.

e) Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts.

Steps b through e are repeated for each amino acid in the sequence until the entire 15-amino acid chain of FGL is assembled.

f) Final Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which simultaneously removes side-chain protecting groups.

Table 1: Protecting Groups Used in Fmoc-SPPS for FGL Synthesis

Group Protecting Groups Cleavage Reagent Stable Against
Fmoc Piperidine Trifluoroacetic acid
Side chain Boc, tBu, OtBu, Trt, Pbf Trifluoroacetic acid Piperidine

Structural Variants of this compound

Tetrameric Dendrimer Configuration

A distinctive feature of many FGL preparations is their assembly as tetrameric dendrimers, which involves coupling four FGL monomers to a lysine backbone. This structural configuration has been shown to enhance the biological activity of the peptide through multivalent interactions with target receptors.

Manufacturers such as Loke A/S (Aarhus, Denmark) and GL Biochem Ltd. (Shanghai, China) have successfully synthesized FGL as tetrameric dendrimers with purity levels exceeding 99% as determined by high-performance liquid chromatography (HPLC).

FGLs Dimeric Structure

Another important variant is FGLs, which consists of two 11-amino acid sequences connected with an iminodiacetyl linker at the N-terminals. The synthesis process for FGLs includes:

a) SPPS of the 11-amino acid sequence using the Fmoc strategy and Rink amide linker as the connection to the resin.

b) Dimerization step with Boc-iminodiacetic acid residue using DIC/HOBt as the activating reagent after solid phase assembly of the peptide.

c) Cleavage from the resin and side-chain deprotection in one step with TFA/H₂O, yielding the crude peptide with a C-terminal amide.

Under the NeuroFGL program, four API batches of FGLs were manufactured in quantities ranging from 320g to 1kg, consistently achieving purities higher than 80%.

Control Peptides for Research

For experimental validation purposes, control peptides such as FGLala are synthesized using identical SPPS protocols but with strategic amino acid substitutions. In FGLala, two glutamine residues are replaced with alanines, creating a peptide with the sequence EVYVVAENAAGKSKA. These control peptides are essential for confirming the specificity of biological effects observed with FGL.

Table 2: Comparison of this compound Variants

Variant Structure Amino Acid Sequence Manufacturing Method Typical Purity
FGL Tetrameric dendrimer EVYVVAENQQGKSKA Fmoc-SPPS, dendrimer formation >99% (HPLC)
FGLs Dimeric peptide Two 11-aa sequences with iminodiacetyl linker Fmoc-SPPS, dimerization >80%
FGLala Tetrameric dendrimer EVYVVAENAAGKSKA Fmoc-SPPS, dendrimer formation >99% (HPLC)

Purification and Quality Control Procedures

Multi-stage Purification Process

After synthesis, crude this compound undergoes a series of purification steps to achieve pharmaceutical-grade purity:

a) Initial Purification: Preparative reverse-phase HPLC using 0.1% TFA in water/acetonitrile buffer serves as the primary purification method. Eluting fractions are analyzed for purity, and those meeting quality standards are pooled together.

b) Desalting: The pooled fractions undergo another round of preparative reverse-phase HPLC, this time using 0.1% acetic acid in water/acetonitrile buffer. This step removes TFA and replaces it with acetate as the counter ion.

c) Clean Filtration: The purified peptide solution is filtered through a 0.2 micrometer membrane to remove any particulate matter.

d) Lyophilization: The filtered solution is freeze-dried to obtain the final powder form of the peptide.

Analytical Methods for Quality Assessment

Multiple analytical techniques are employed to ensure the quality and integrity of synthesized this compound:

a) HPLC Analysis: The most common method for purity assessment, typically targeting a minimum purity of 99% for research-grade material.

b) Mass Spectrometry: Used to confirm the molecular weight and sequence identity of the peptide.

c) Capillary Zone Electrophoresis (CZE): A highly sensitive method developed specifically for assessing the aggregation potential of FGL in reconstituted solutions. In this technique, the peptide migrates through a coated silica capillary under an electrical field and is detected by UV absorption. The amount of related substances is quantified as a percentage of total peak area.

d) Stability Testing: Comprehensive stability studies track degradation rates under various storage conditions, providing critical data for formulation and shelf-life determinations.

Formulation Strategies and Stability Considerations

Research Application Formulations

For pre-clinical research, this compound is typically prepared in artificial cerebrospinal fluid (CSF) vehicle solution to facilitate direct administration to the brain. In animal studies, the peptide is often delivered via cannula attached to a Hamilton syringe through polyurethane tubing, with delivery rates controlled by microinjection pumps (typically at 1.61 μl/min).

Pharmaceutical Preparation

For clinical application development, this compound with acetic acid as the counter ion is freeze-dried into precise dosage forms. Under the NeuroFGL program, two vial presentations were developed: one containing 0.2g FGLs and another containing 1g FGLs. However, the freeze-dried vial production was discontinued before Phase I clinical trials concluded, partly due to lower-than-expected toxicity findings that required reassessment of dosing requirements.

Chemical Reactions Analysis

Types of Reactions

The FGL peptide primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions may involve the formation of disulfide bonds between cysteine residues, although the this compound does not contain cysteine. Reduction reactions can break disulfide bonds if present in modified versions of the peptide.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Hydrolysis typically results in smaller peptide fragments or individual amino acids. Oxidation can lead to the formation of modified peptides with disulfide bonds, while reduction reverses these modifications.

Scientific Research Applications

Cognitive Enhancement

FGL peptide has been extensively studied for its role in enhancing learning and memory. Research indicates that administration of FGL improves spatial learning and memory performance in rodent models. For instance, a study demonstrated that acute administration of FGL significantly enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Neurodegenerative Disease Models

FGL has shown promise in models of neurodegenerative diseases:

  • Alzheimer’s Disease : In animal models, FGL administration alleviated cognitive deficits associated with beta-amyloid toxicity and improved synaptic function .
  • Chronic Stress Models : FGL mitigated the adverse effects of chronic stress on hippocampal function, suggesting its potential as a therapeutic agent for stress-related cognitive decline .

Ischemic Brain Injury

FGL exhibits protective effects against ischemic brain injury. Studies have indicated that it reduces neuronal cell death following ischemic episodes, enhancing recovery outcomes in animal models .

Table 1: Summary of this compound Research Findings

Study ReferenceApplication AreaKey Findings
Cognitive EnhancementImproved spatial memory and LTP enhancement
Neurodegenerative DiseasesAlleviated cognitive deficits in Alzheimer’s models
Ischemic InjuryReduced neuronal death post-ischemia
Chronic StressMitigated cognitive decline due to chronic stress

Table 2: Mechanisms of Action of this compound

MechanismDescription
NeuroprotectionProtects neurons from oxidative stress and injury
Neurotrophic EffectsPromotes neuronal survival via FGFR activation
Anti-inflammatoryReduces microglial activation and cytokine release

Case Study 1: Cognitive Enhancement in Rodents

A study investigated the effects of FGL on learning and memory using a Morris water maze test. Rodents treated with FGL showed significantly improved performance compared to control groups, indicating enhanced spatial learning capabilities. The results suggest that FGL may facilitate synaptic plasticity through FGFR modulation .

Case Study 2: Neuroprotection in Ischemic Models

In a gerbil model of transient global ischemia, administration of FGL resulted in decreased neuronal loss in the hippocampus compared to untreated controls. This study highlights the potential of FGL as a therapeutic agent for stroke recovery .

Mechanism of Action

Comparison with Similar Compounds

Key Mechanisms:

  • Neuroprotection : FGL reduces neuronal apoptosis in models of ischemia, Alzheimer’s disease (AD), and traumatic brain injury (TBI) .
  • Anti-Inflammatory Action : Modulates IL-4 secretion from glial cells, suppresses microglial activation, and inhibits pro-inflammatory cytokines like interleukin-1 beta (IL-1β) .
  • Synaptic Plasticity : Enhances long-term potentiation (LTP) in the dentate gyrus and promotes synaptogenesis .
  • Neurogenesis : Attenuates kindling-induced hippocampal cell proliferation at higher doses (10 mg/kg) but lacks proneurogenic effects in healthy models .

FGL has entered clinical trials for neurodegenerative diseases, including AD and stroke, due to its favorable pharmacokinetics and brain penetration via intranasal/subcutaneous administration .

Comparison with Similar Compounds

FGL’s functional profile overlaps with other FGFR agonists and NCAM-derived peptides, but critical distinctions exist in mechanisms, efficacy, and safety.

Table 1: Comparative Analysis of FGL and Related Compounds

Compound Type Receptor Target Neurogenesis Synaptic Effects Disease Model Outcomes Key Limitations
FGL NCAM-derived peptide FGFR1 Context-dependent: Attenuates proliferation in epilepsy models Enhances LTP and synaptogenesis Reduces Aβ pathology in AD ; mixed effects in epilepsy May promote hyperexcitable networks in epilepsy
FGF2 Fibroblast growth factor FGFR1–4 Promotes neurogenesis Increases excitatory synapses Proconvulsant in overexpression models Risk of seizure aggravation
FGF22 Fibroblast growth factor FGFR2 N/A Stabilizes excitatory synapses Deficiency reduces seizure susceptibility Limited data on neuroprotection
FGF7 Fibroblast growth factor FGFR2 N/A Promotes inhibitory synapses Deficiency increases seizures Not studied in neurodegeneration
CD200 Immunomodulatory protein CD200R N/A Indirectly reduces neuroinflammation Attenuates LPS-induced glial activation No direct neurotrophic effects

Key Findings:

Mechanistic Divergence :

  • Unlike FGF2, which broadly activates FGFR1–4, FGL selectively targets FGFR1 with minimal off-target effects .
  • FGL uniquely modulates GSK3β activity (via Ser9 phosphorylation), reducing tau hyperphosphorylation and Aβ toxicity in AD models .

Disease-Specific Efficacy :

  • In epilepsy, FGL (10 mg/kg) reduced hippocampal neurogenesis and accelerated kindling progression, contrasting with FGF22’s anti-seizure effects .
  • In AD, FGL outperformed FGF2 by restoring synaptic density and memory via dual anti-inflammatory and neurotrophic actions .

Biological Activity

The FGL peptide, derived from the neural cell adhesion molecule (NCAM), has garnered attention for its diverse biological activities, particularly in neuroprotection, neurotrophic effects, and anti-inflammatory properties. This article synthesizes findings from various studies, emphasizing the peptide's mechanisms of action, experimental results, and potential therapeutic applications.

Overview of this compound

FGL is a 15-amino-acid peptide that mimics the FG loop of NCAM and interacts with fibroblast growth factor receptor 1 (FGFR1). It plays a crucial role in neuronal differentiation, survival, and synaptic plasticity. Research indicates that FGL has significant implications for treating neurodegenerative diseases due to its ability to enhance cognitive function and modulate inflammatory responses.

  • Neuroprotective Effects :
    • FGL has been shown to protect neurons from apoptosis induced by various stressors, such as oxygen-glucose deprivation. In vitro studies demonstrated that FGL promotes neuronal survival through activation of the MAPK and PI3K signaling pathways .
  • Anti-inflammatory Properties :
    • The peptide reduces microglial activation and the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β). This is mediated through increased IL-4 secretion from glial cells, which enhances neuronal CD200 expression .
  • Enhancement of Long-term Potentiation (LTP) :
    • FGL facilitates both the induction and maintenance of LTP, which is crucial for learning and memory. Studies indicate that while it does not alter basal synaptic transmission, it significantly enhances synaptic plasticity .

In Vivo Studies

A series of in vivo experiments have illustrated the effects of FGL on aged rats and models of neurodegeneration:

  • Cognitive Function Improvement :
    • In aged rats receiving subcutaneous injections of FGL (8 mg/kg), significant alterations in synaptic structure were observed, including an increased ratio of mushroom to thin spines and enhanced synaptic density .
  • Neurogenesis :
    • FGL treatment resulted in increased proliferation of neural stem cells in models of stroke and ischemia, suggesting its role in promoting neurogenesis .

Case Studies

A notable case study involved a phase I clinical trial evaluating the safety and tolerability of FGL in humans. Preliminary results indicated that patients experienced no significant adverse effects, supporting further investigation into its efficacy for neurodegenerative conditions like Alzheimer’s disease .

Data Summary

Study TypeFindingsReference
In VitroEnhanced neuronal survival under stress; activated MAPK/PI3K pathways
In Vivo (Aged Rats)Improved cognitive function; alterations in synaptic structure
Clinical TrialWell-tolerated; no major adverse effects reported

Q & A

Q. What molecular mechanisms underlie FGL peptide's effects on neural plasticity and cognitive enhancement?

FGL binds to fibroblast growth factor receptor 1 (FGFR1), activating downstream signaling pathways that promote neurite outgrowth, synaptogenesis, and synaptic plasticity. This is mediated through NCAM-mimetic interactions, which enhance AMPA receptor trafficking and long-term potentiation (LTP) in the hippocampus. Key methodologies include FGFR phosphorylation assays, electrophysiological recordings of LTP (e.g., in the dentate gyrus), and immunohistochemical analysis of synaptic markers .

Q. What in vitro models are commonly used to study FGL's neurotrophic effects?

PC12 cells, a rat pheochromocytoma cell line, are widely used to assess FGL's proliferative and anti-apoptotic effects. Experimental protocols involve:

  • Proliferation assays : Cell Counting Kit-8 (CCK-8) to measure absorbance changes after FGL treatment (e.g., 1% FGL solution increased proliferation by 20% vs. controls) .
  • Apoptosis models : H₂O₂-induced oxidative stress followed by flow cytometry to quantify apoptotic cells. FGL reduces caspase-3 activation and nuclear factor kappa B (NF-κB) mRNA expression .

Q. How is this compound administered in experimental settings, and what are its pharmacokinetic properties?

FGL is administered via subcutaneous, intranasal, or intracerebroventricular routes. Pharmacokinetic studies in rats show detectable cerebrospinal fluid (CSF) concentrations within 10 minutes post-administration, with stable levels for up to 5 hours. In humans, intranasal delivery achieves therapeutic brain penetration, critical for translational studies. Doses range from 2–10 mg/kg in rodents, with higher doses (10 mg/kg) attenuating hippocampal hyperproliferation in epilepsy models .

Advanced Research Questions

Q. How do contradictory findings on FGL's pro-epileptogenic vs. neuroprotective effects inform its therapeutic potential?

While FGL exhibits neuroprotection in ischemia and Alzheimer’s models, it accelerates epileptogenesis in kindling models by reducing the number of stimulations required to induce generalized seizures (e.g., 7 stimulations vs. 10 in controls). This paradox may stem from FGFR-mediated plasticity promoting hyperexcitable networks. Researchers must contextualize FGL's effects by disease stage: beneficial in neurodegeneration but risky in epileptogenesis. Key models include amygdala kindling (mice) and Aβ25-35-induced CA1 neuronal loss (rats) .

Q. What experimental strategies address FGL's differential effects in healthy vs. pathological neural environments?

  • Pathological models : Administer FGL post-injury (e.g., post-stroke or Aβ injection) to exploit its anti-inflammatory and pro-survival effects. In Aβ-treated rats, FGL rescues CA1 pyramidal cell loss and memory deficits .
  • Healthy models : Use lower doses (≤2 mg/kg) to avoid disrupting baseline plasticity. Electrophysiological monitoring (e.g., field EPSP slopes) helps detect unintended LTP overactivation .

Q. What methodologies are critical for assessing FGL's impact on long-term synaptic plasticity in vivo?

  • LTP measurement : High-frequency stimulation of the lateral perforant path (LPP) in awake rats, with FGL enhancing late-phase LTP (150% potentiation vs. 120% in controls) .
  • Immunohistochemistry : Track FGL diffusion using anti-FGL antibodies, confirming neuronal localization within 10–30 minutes post-injection .
  • Behavioral assays : Morris water maze for spatial learning and fear conditioning for memory consolidation (e.g., FGL improves retention at 28 days post-training) .

Key Methodological Recommendations

  • Batch Consistency : For sensitive assays (e.g., electrophysiology), request peptide content analysis and TFA removal (<1%) to minimize variability .
  • Model Selection : Use aged rodents or injury models to mirror human neurodegenerative conditions, avoiding confounding effects in healthy systems .
  • Data Interpretation : Cross-validate findings with multiple endpoints (e.g., combine LTP data with Morris water maze results) to distinguish acute vs. long-term effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.